2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6HCl2F3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance the biological activity and physical properties of the compounds .
Result of Action
Compounds with similar structures have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
It is known that the compound forms explosive mixtures with air on intense heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of uracil with phosphorus oxychloride (POCl3) to form 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with cyanogen bromide (BrCN) to introduce the carbonitrile group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation and ammonia (NH3) for amination.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl and carbonitrile groups.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom but no trifluoromethyl or carbonitrile groups.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the carbonitrile group.
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and its potential biological activities .
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F3N3/c7-4-2(1-12)3(6(9,10)11)13-5(8)14-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSIZSRGZUPYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.